3-[[10,15,20,25,30,35,40-Heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sugammadex is a modified gamma-cyclodextrin compound used primarily in the medical field to reverse neuromuscular blockade induced by rocuronium and vecuronium during general anesthesia . It is marketed under the brand name Bridion and is known for its unique ability to encapsulate and neutralize these muscle relaxants, facilitating quicker recovery post-surgery .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sugammadex is synthesized through a series of chemical reactions involving gamma-cyclodextrin. The process begins with the modification of gamma-cyclodextrin by introducing eight carboxyl thioether groups at the sixth carbon positions. This modification increases the cavity size, allowing for the encapsulation of rocuronium and vecuronium molecules .
Industrial Production Methods
Industrial production of sugammadex involves large-scale synthesis using similar chemical routes but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. The production is carried out under strict regulatory guidelines to maintain the quality and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
Sugammadex primarily undergoes complexation reactions due to its cyclodextrin structure. It forms tight, water-soluble complexes with steroidal neuromuscular blocking agents like rocuronium and vecuronium .
Common Reagents and Conditions
The synthesis of sugammadex involves reagents such as gamma-cyclodextrin, carboxyl thioether groups, and various solvents and catalysts to facilitate the reaction. The conditions typically include controlled temperatures and pH levels to ensure optimal reaction rates and product stability .
Major Products Formed
The major product formed from the synthesis of sugammadex is the modified gamma-cyclodextrin with eight carboxyl thioether groups. This product is then purified and formulated for medical use .
Scientific Research Applications
Chemistry
In chemistry, sugammadex is studied for its unique complexation properties. Researchers explore its potential to encapsulate other molecules, which could lead to new applications in drug delivery and molecular recognition .
Biology
In biological research, sugammadex is used to study neuromuscular function and the mechanisms of muscle relaxation and recovery. Its ability to reverse neuromuscular blockade makes it a valuable tool in experimental settings .
Medicine
Medically, sugammadex is primarily used to reverse the effects of rocuronium and vecuronium during surgery. Its rapid action and high specificity make it a preferred choice for ensuring patient safety and quick recovery post-anesthesia .
Industry
In the pharmaceutical industry, sugammadex is used in the development of new anesthetic protocols and as a benchmark for testing the efficacy of other neuromuscular blocking agents .
Mechanism of Action
Sugammadex works by encapsulating rocuronium and vecuronium molecules, forming tight complexes that neutralize their effects. This encapsulation creates a concentration gradient that favors the movement of these agents from the neuromuscular junction into the plasma, thereby reversing the neuromuscular blockade . The molecular targets involved are the steroidal neuromuscular blocking agents, and the pathway includes the formation of water-soluble complexes that are excreted from the body .
Comparison with Similar Compounds
Similar Compounds
Neostigmine: Another compound used to reverse neuromuscular blockade, but it works by inhibiting acetylcholinesterase rather than encapsulating the blocking agents.
Uniqueness
Sugammadex is unique due to its selective relaxant binding properties, which allow it to specifically target and neutralize rocuronium and vecuronium. This specificity and rapid action distinguish it from other reversal agents like neostigmine, which have broader mechanisms of action and slower onset times .
Properties
IUPAC Name |
3-[[10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O48S8/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRODDIHRRDWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H112O48S8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2002.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.